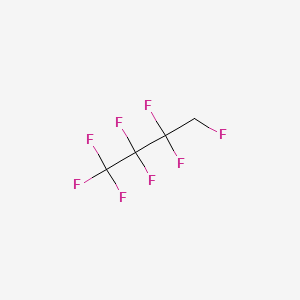
1,1,1,2,2,3,3,4-Octafluorbutan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4-Octafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₂F₈ and a molecular weight of 202.0459 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique physical and chemical properties. It is a colorless, odorless gas at room temperature and is known for its stability and low reactivity .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4-Octafluorobutane has a wide range of applications in scientific research due to its unique properties:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluorobutane can be synthesized through various methods, including the fluorination of butane derivatives. One common approach involves the direct fluorination of butane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of 1,1,1,2,2,3,3,4-Octafluorobutane typically involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2,3,3,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield fluorinated amines, while reaction with alcohols can produce fluorinated ethers .
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4-Octafluorobutane exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence the reactivity and stability of the compound. This dipole moment allows it to interact with various molecular targets, including enzymes and receptors, potentially altering their activity .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,3,3,4,4-Octafluorobutane: Another highly fluorinated butane derivative with similar properties.
1,1,1,2,2,3,3-Heptafluorobutane: A compound with one less fluorine atom, resulting in slightly different reactivity and physical properties.
1,1,1,2,2,3,3,4,4-Nonafluorobutane: A compound with one additional fluorine atom, which may exhibit different chemical behavior.
Uniqueness: 1,1,1,2,2,3,3,4-Octafluorobutane is unique due to its specific fluorination pattern, which imparts a balance of stability and reactivity. This makes it particularly useful in applications where a stable yet reactive fluorinated compound is required .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4-octafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFNZSGFNPWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894957 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-35-1 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
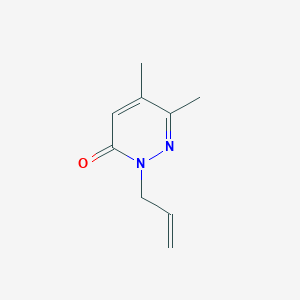
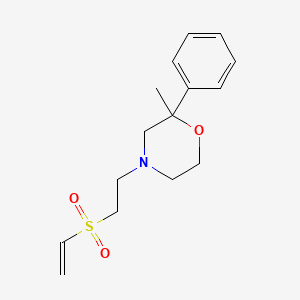
![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

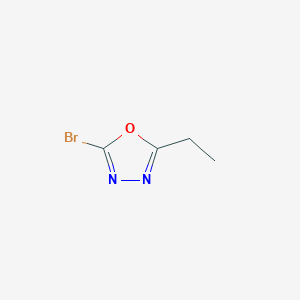
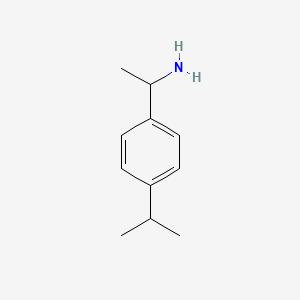
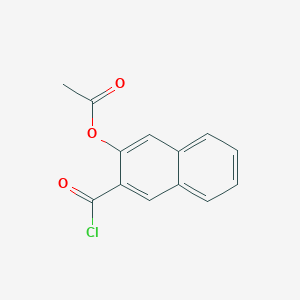
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)
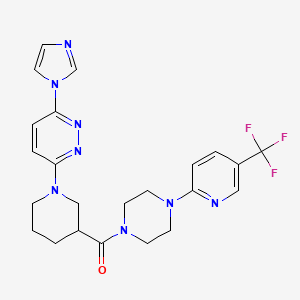
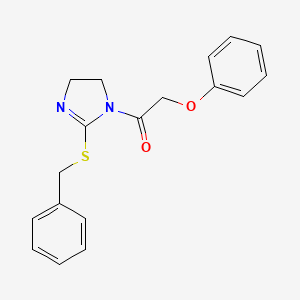
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)
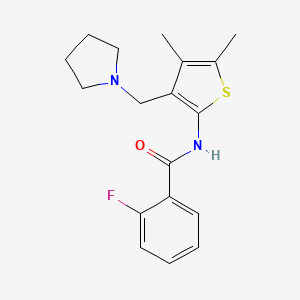
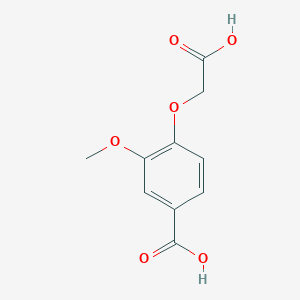
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/new.no-structure.jpg)
